A68930
Description
Historical Perspectives on Dopamine (B1211576) Receptor Agonist Discovery
The journey to understand the complex roles of dopamine in the brain necessitated the creation of chemical probes that could selectively activate specific dopamine receptor subtypes. Early research in the mid-20th century established dopamine as a key neurotransmitter, but the initial therapeutic agents, such as levodopa (B1675098) for Parkinson's disease, had broad effects on the dopamine system. The subsequent discovery of distinct dopamine receptor families, D1-like (D1 and D5) and D2-like (D2, D3, and D4), highlighted the need for more refined tools.
The development of early D1 receptor agonists was often hampered by their chemical nature. Many of these initial compounds were catecholamines, structurally similar to dopamine itself. This presented significant challenges, including poor oral bioavailability and rapid metabolism, which limited their clinical and research utility. This spurred a search for non-catechol agonists with improved pharmacokinetic properties and greater selectivity, setting the stage for the development of compounds like A68930. The creation of selective agonists was a crucial step forward, allowing researchers to isolate and study the physiological and behavioral effects mediated specifically by the D1 receptor, as distinct from the D2 receptor.
Foundational Role of this compound in D1 Dopamine Receptor Pharmacology
This compound, with the chemical name (1R,3S)-1-(Aminomethyl)-3,4-dihydro-5,6-dihydroxy-3-phenyl-1H-2-benzopyran, was identified as a potent and selective partial agonist for the D1 dopamine receptor. nih.gov Its significance in the field of pharmacology stems from its high affinity for the D1 receptor and substantially lower affinity for the D2 receptor, providing researchers with a reliable tool to investigate D1 receptor-mediated processes.
One of the key structural features contributing to the potency and selectivity of this compound is the specific orientation of its 3-phenyl substituent. nih.gov This structural element is critical for its interaction with the D1 receptor binding pocket.
This compound's utility as a research tool has been demonstrated in numerous studies. For instance, it has been used in behavioral pharmacology to investigate the role of D1 receptors in motor control and cognition. Studies in animal models have shown that this compound can induce specific behaviors, such as intense grooming and vacuous chewing, which can be blocked by D1-selective antagonists, thus confirming the D1 receptor's involvement. nih.gov Furthermore, this compound has been instrumental in elucidating the downstream signaling pathways of the D1 receptor. Activation of the D1 receptor by agonists like this compound is known to stimulate the Gs/olf G-protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). The phosphorylation of DARPP-32 is a critical step in the molecular cascade that mediates the physiological effects of D1 receptor activation.
In comparative studies, this compound has been shown to be more potent than other D1 agonists, such as SKF-38393, in inducing certain behaviors, further solidifying its role as a powerful tool for investigating D1 receptor function. nih.gov Its ability to selectively activate the D1 receptor has also made it valuable in studies aiming to understand the neuroinflammatory processes, where it has been shown to ameliorate cognitive impairment in animal models of Alzheimer's disease by inhibiting the NLRP3 inflammasome. nih.gov
Research Data on this compound
The following tables provide a summary of the pharmacological data for this compound, highlighting its potency and selectivity for the D1 dopamine receptor.
Table 1: Functional Activity of this compound
| Receptor | Assay Description | Value (EC50 in nM) |
|---|---|---|
| D1 Dopamine Receptor | Agonist-induced stimulation | 2.5 nih.gov |
| D2 Dopamine Receptor | Agonist-induced stimulation | 3920 nih.gov |
Table 2: Comparative Behavioral Effects of D1 Agonists
| Compound | Behavior Induced | Potency Comparison |
|---|---|---|
| This compound | Locomotor activity, Stereotyped behaviors | More potent than SKF-38393 in inducing stereotyped behaviors nih.gov |
| SKF-38393 | Locomotor activity, Stereotyped behaviors | Less potent than this compound in inducing stereotyped behaviors nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3S)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c17-9-15-11-6-7-13(18)16(19)12(11)8-14(20-15)10-4-2-1-3-5-10/h1-7,14-15,18-19H,8-9,17H2/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHGRZPINGKYNV-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70926748 | |
| Record name | (1R,3S)-1-(Aminomethyl)-3,4-dihydro-3-phenyl-1H-2-benzopyran-5,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130465-45-1 | |
| Record name | (1R,3S)-1-(Aminomethyl)-3,4-dihydro-3-phenyl-1H-2-benzopyran-5,6-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130465-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | A 68930 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130465451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,3S)-1-(Aminomethyl)-3,4-dihydro-3-phenyl-1H-2-benzopyran-5,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-68930 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4NI77O5D4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Receptor Pharmacology of A68930
Dopamine (B1211576) Receptor Subtype Specificity and Binding Characteristics
A68930, chemically known as (1R,3S)-1-aminomethyl-5,6-dihydroxy-3-phenylisochroman HCl, is recognized as a potent and selective agonist for D1-like dopamine receptors. nih.govtocris.comfishersci.ptrndsystems.comoup.com Its selectivity is a key feature distinguishing it from other dopaminergic agents.
Differential Agonism at D1-like Dopamine Receptors
This compound exhibits potent agonistic activity at D1-like dopamine receptors, which include both D1 and D5 receptor subtypes. guidetopharmacology.orgnews-medical.net In a biochemical model utilizing cell-free homogenates of carp (B13450389) retina, this compound demonstrated an EC50 of 2.5 nM, acting as a partial agonist with an intrinsic activity measured at 66% of dopamine. nih.govoup.com Conversely, in the rat caudate-putamen model of the D1 dopamine receptor, this compound was found to be a potent full agonist, with an EC50 of 2.1 nM. nih.govoup.com More broadly, studies report an EC50 of 2.1 nM for its activity at D1-like receptors. tocris.comfishersci.ptrndsystems.com
The structural configuration of this compound is crucial for its affinity and selectivity towards the D1 dopamine receptor. Specifically, the orientation of the 3-phenyl substituent within the molecule is critical. nih.govoup.com For instance, A69270, the desphenyl analog of this compound, displays significantly lower potency towards the D1 receptor. oup.com Furthermore, the 1S,3S enantiomer, A70108, shows approximately the same potency and specificity as the racemate (this compound), while the 1R,3R enantiomer, A70360, exhibits a much lower affinity for the D1 receptor. oup.com
Table 1: this compound's Agonist Activity at Dopamine Receptors
| Receptor Subtype | EC50 (nM) | Intrinsic Activity (% of Dopamine) | Model/Assay | Reference |
| D1-like | 2.5 | 66 (partial agonist) | Fish retina dopamine-sensitive adenylate cyclase | nih.govoup.com |
| D1-like | 2.1 | Full agonist | Rat caudate-putamen D1 receptor model | nih.govoup.com |
| D1-like | 2.1 | Not specified | General D1-like receptor activity | tocris.comfishersci.ptrndsystems.com |
| D2-like | 3920 | 101 (full agonist) | Rat pituitary intermediate lobe (biochemical model) | nih.govoup.com |
| D2-like | 3910 | Not specified | General D2-like receptor activity | tocris.comfishersci.ptrndsystems.com |
Reduced Agonist Activity at D2-like Dopamine Receptors
In contrast to its potent D1-like agonism, this compound exhibits considerably weaker activity at D2-like dopamine receptors, which encompass D2, D3, and D4 subtypes. guidetopharmacology.orgnews-medical.net In a biochemical model of the D2 receptor (cell-free homogenates of the intermediate lobe of the rat pituitary gland), this compound acts as a full agonist, but with a significantly higher EC50 of 3920 nM (or 3910 nM). nih.govtocris.comfishersci.ptrndsystems.comoup.com This demonstrates a substantial selectivity ratio, with this compound being approximately 1800-fold more potent at D1-like receptors than at D2-like receptors. tocris.comfishersci.ptrndsystems.com
Further insights into its D2-like receptor interactions come from studies in Daphnia magna, where this compound demonstrated behavioral inhibition with an IC50 of 1.4 µM (1400 nM), suggesting an involvement of putative D2-like receptors in controlling swimming behavior. nih.gov Moreover, research involving D2-null mice indicated that this compound-induced vacuous chewing was enhanced, supporting the notion that D1-like receptor effects can be modulated through interactions with D2 receptors. conicet.gov.ar
Interaction Profiles with Adrenergic Receptor Subtypes
Beyond its primary interactions with dopamine receptors, this compound also displays some activity at adrenergic receptors. It exhibits weak alpha 2-agonist activity. nih.gov However, the compound is virtually inactive at both alpha 1- and beta-adrenoceptors. nih.gov Adrenergic receptors are broadly categorized into alpha 1, alpha 2, and beta subfamilies, each comprising multiple subtypes (e.g., α1A, α1B, α1D; α2A, α2B, α2C; β1, β2, β3). researchgate.netpreprints.org
Table 2: this compound's Interaction with Adrenergic Receptors
| Adrenergic Receptor Subtype | Activity | Reference |
| Alpha 1 | Virtually inactive | nih.gov |
| Alpha 2 | Weak agonist | nih.gov |
| Beta | Virtually inactive | nih.gov |
Receptor Efficacy and Intrinsic Activity Assessment
This compound's efficacy and intrinsic activity have been rigorously assessed across various experimental models. As noted, it functions as a partial agonist (66% intrinsic activity relative to dopamine) in the fish retina D1-sensitive adenylate cyclase model but as a full agonist in the rat caudate-putamen D1 receptor model. nih.govoup.com At the D2 receptor, it acts as a full agonist, achieving 101% of dopamine's intrinsic activity. oup.com
In studies involving human embryonic kidney (HEK) cells stably transfected with human D1 receptors, this compound demonstrated high intrinsic activity (exceeding 90%) and high potency (in the low nanomolar range) in activating adenylate cyclase. psu.edu A retrospective analysis of D1 agonists reported this compound's intrinsic activity at cAMP as 110% or 97% relative to dopamine, depending on the study. nih.gov
Furthermore, investigations into the concept of "spare receptors" revealed that this compound's intrinsic activity was unaffected by pretreatment with EEDQ, an irreversible antagonist that inactivates D1 receptors. capes.gov.br This finding suggests that this compound's intrinsic efficacy is less dependent on the availability of a receptor reserve, a characteristic that differentiates it from other D1 agonists like SKF38393 and SKF82958, whose intrinsic activities were reduced by EEDQ treatment. capes.gov.br
Investigation of Biased Agonism and Receptor Desensitization
The concept of biased agonism, also known as functional selectivity, describes a phenomenon where a ligand can differentially activate or inhibit multiple signaling pathways coupled to the same receptor. nih.govfrontiersin.orgmdpi.com Dopamine D1 receptor signaling is complex, involving not only the canonical G protein-dependent cyclic AMP (cAMP) pathway but also G protein-independent pathways, such as β-arrestin recruitment, which can lead to mitogen-activated protein kinase (MAPK) activation and receptor internalization. nih.govnih.govfrontiersin.orgmdpi.com
This compound has been a subject of interest in studies exploring biased agonism and receptor desensitization. While some full D1 agonists (e.g., dihydrexidine, SKF82958, A77636) cause homologous desensitization of the D1 receptor in vitro to the same extent as dopamine, this compound induces only partial desensitization. nih.govmdpi.comresearchgate.net This partial desensitization is homologous but is not associated with PKA-induced phosphorylation, suggesting a distinct signaling profile. nih.govmdpi.comresearchgate.net
The efficacy of this compound for receptor recycling or internalization has been reported with some variability, ranging from 54% to 124% relative to dopamine. nih.gov Importantly, studies have indicated that the efficacy of internalization is independent of the agonist's structural class or affinity. psu.edunih.gov The observation that this compound causes less desensitization compared to dopamine itself has led to the hypothesis that it may exhibit clinically usable biased agonism, potentially leading to more sustained in vivo activity. frontiersin.orgresearchgate.net Research has further suggested that this compound can induce G protein activation without concurrently inducing D1 receptor endocytosis, providing evidence for its G protein-biased agonism. unipa.it
Table 3: this compound and D1 Receptor Desensitization/Internalization
| Effect on D1 Receptor Desensitization | Efficacy for Receptor Recycling/Internalization (% of Dopamine) | Associated Mechanism | Reference |
| Partial desensitization | 54 | Not associated with PKA-induced phosphorylation | nih.govnih.govmdpi.comresearchgate.net |
| Partial desensitization | 124 | Not associated with PKA-induced phosphorylation | nih.govnih.govmdpi.comresearchgate.net |
| Less desensitization | Not specified | G protein activation without endocytosis | frontiersin.orgresearchgate.netunipa.it |
Cellular and Intracellular Signaling Mechanisms Modulated by A68930
Adenylyl Cyclase Stimulation and Cyclic AMP Production
Dopamine (B1211576) D1-like receptors (D1 and D5) are classified as Gs protein-coupled receptors. researchgate.netresearchgate.netnih.govnih.govcolumbia.edu Upon activation by agonists such as A68930, these receptors stimulate adenylyl cyclase (AC), an enzyme responsible for converting adenosine (B11128) triphosphate (ATP) into the crucial second messenger cyclic adenosine monophosphate (cAMP). researchgate.netnih.govnih.govcolumbia.edu
Research has demonstrated that this compound significantly increases intracellular cAMP levels. For instance, in NCI-H292 cells and 16HBE14o- cells, treatment with this compound (1 μM for 20 minutes) leads to a notable increase in intracellular cAMP. medchemexpress.commedchemexpress.comnih.govcolumbia.edu This effect is concentration-dependent, with this compound showing an EC50 value of 12.7 ± 2.7 nM for stimulating cAMP activity in LLC-PK1 cells. researchgate.net The this compound-induced cAMP production can be effectively reversed by selective dopamine D1-like receptor antagonists, such as SCH23390 or SCH39166, confirming the specificity of its action via the D1 receptor. nih.govcolumbia.edu
Table 1: Effect of this compound on Intracellular cAMP Levels
| Cell Line | This compound Concentration | Incubation Time | Observed Effect on cAMP Levels | Reversal by Antagonists |
| NCI-H292 cells | 1 μM | 20 minutes | Significantly increased | SCH23390, SCH39166 |
| 16HBE14o- cells | 1 μM | 20 minutes | Significantly increased | SCH23390, SCH39166 |
| LLC-PK1 cells | Varied | Not specified | EC50 = 12.7 ± 2.7 nM | Not specified |
Activation of cAMP Response Element-Binding Protein (CREB) Phosphorylation
The elevation of intracellular cAMP levels, primarily through the activation of adenylyl cyclase, leads to the activation of Protein Kinase A (PKA). nih.govfrontiersin.org PKA, in turn, phosphorylates various downstream targets, including transcription factors such as cAMP response element-binding protein (CREB). researchgate.netnih.govnih.govfrontiersin.org
Studies have consistently shown that this compound significantly increases the phosphorylation of CREB. In both 16HBE14o- cells and NCI-H292 cells, this compound (1 μM) induces a marked increase in CREB phosphorylation within 5 to 60 minutes. researchgate.netmedchemexpress.commedchemexpress.comnih.govresearchgate.net This phosphorylation is crucial for CREB's role in regulating gene expression. nih.gov Furthermore, the phosphorylation of activating transcription factor 1 (ATF-1), a member of the CREB family, is also recognized by phospho-CREB antibodies and correlates closely with CREB phosphorylation. researchgate.net
The signaling pathways involved in this compound-stimulated CREB phosphorylation are complex, involving both PKA and the Mitogen-Activated Protein Kinase (MAPK) pathway. Pretreatment with the PKA inhibitor H89 or the MEK inhibitor U0126 significantly attenuates this compound-stimulated CREB phosphorylation, indicating that both PKA-dependent and MEK-dependent mechanisms contribute to this effect. researchgate.netnih.govresearchgate.net
Table 2: this compound-Stimulated CREB Phosphorylation and Inhibitor Effects
| Cell Line | This compound Concentration | Incubation Time | Effect on CREB Phosphorylation | Inhibitors Attenuating Effect |
| 16HBE14o- cells | 1 μM | 5-60 minutes | Significantly increased | H89 (PKA inhibitor), U0126 (MEK inhibitor) |
| NCI-H292 cells | 1 μM | 5-60 minutes | Significantly increased | H89 (PKA inhibitor), U0126 (MEK inhibitor) |
Downstream Signaling Pathway Interplay (e.g., MAPK pathway)
Beyond the direct cAMP/PKA pathway, this compound's activation of D1 receptors engages in crosstalk with other crucial intracellular signaling cascades, notably the Mitogen-Activated Protein Kinase (MAPK) pathway. The attenuation of this compound-stimulated CREB phosphorylation by the MEK inhibitor U0126 directly implicates the MAPK pathway in its downstream signaling. researchgate.netnih.govresearchgate.net
Dopamine D1 receptor (D1R) activation can also lead to G protein-independent signaling, which involves β-arrestin recruitment and subsequent MAP kinase phosphorylation. frontiersin.orgmdpi.com Extracellular-regulated kinases (ERK1 and ERK2), key members of the MAPK family, are important effectors of D1R signaling, and D1R activation can lead to their activation. frontiersin.org Furthermore, D1 receptor signaling has been shown to activate other MAPK family members, including p38 MAPK and JNK signaling pathways. guidetopharmacology.org
In specific contexts, such as neuroinflammation, this compound-induced DRD1 activation has been observed to involve the activation of the AMPK/autophagy signaling pathway. This pathway is implicated in the degradation of the NLRP3 inflammasome, leading to a decrease in the secretion of pro-inflammatory cytokines like IL-1β and IL-18. nih.govnih.gov This highlights the multifaceted nature of this compound's cellular influence.
Regulation of Specific Gene and Protein Expression (e.g., MUC5AC)
A significant downstream consequence of this compound-mediated D1 receptor activation and the subsequent cAMP/PKA/CREB pathway is the regulation of specific gene and protein expression. Activation of Gs-coupled receptors and the resulting cAMP-CREB signaling are well-known to induce mucus overproduction in airway epithelial cells. nih.govresearchgate.net
Consistent with this, this compound has been shown to induce the expression of MUC5AC, a major mucin protein. In NCI-H292 cells, this compound (1 μM for 48 hours) markedly increases both MUC5AC mRNA expression and MUC5AC protein expression. medchemexpress.commedchemexpress.comnih.govresearchgate.net This effect is similar to that observed with dopamine itself. nih.govresearchgate.net The increase in MUC5AC expression suggests that D1 receptor activation by this compound can contribute to mucus production, which, in certain respiratory conditions, could potentially exacerbate airway obstructive symptoms. researchgate.netnih.gov
Table 3: this compound's Effect on MUC5AC Expression
| Cell Line | This compound Concentration | Incubation Time | Effect on MUC5AC mRNA Expression | Effect on MUC5AC Protein Expression |
| NCI-H292 cells | 1 μM | 48 hours | Induced | Increased |
Preclinical Behavioral and Physiological Neuroscience of A68930
Assessment of Anorectic and Antidepressant-like Effects
A68930 has been extensively studied for its impact on feeding behavior and its potential as an antidepressant.
Anorectic Effects: In non-deprived male rats, this compound produced a dose-dependent reduction in food intake when administered subcutaneously at doses ranging from 0.1 to 1.0 mg/kg. A microstructural analysis revealed that this reduction was primarily attributed to a decrease in the frequency of feeding bouts, rather than alterations in the duration of individual bouts or the latency to initiate feeding. This selective action on feeding parameters distinguishes this compound's anorectic effect from those observed with selective D2 agonists or indirectly acting psychomotor stimulants like cocaine wikipedia.org. The anorectic effect may also be partially linked to an increase in grooming behavior induced by the compound wikipedia.org.
| Dose of this compound (mg/kg, s.c.) | Effect on Food Intake | Primary Mechanism |
| 0.1 - 1.0 | Dose-dependent reduction | Reduced frequency of feeding bouts |
Antidepressant-like Effects: this compound has shown antidepressant-like properties in animal models, particularly in the behavioral despair model of depression. In this model, this compound, alongside another selective dopamine (B1211576) D1 receptor agonist, SKF 38393, demonstrated an anti-immobility effect, similar to that observed with imipramine (B1671792) nih.gov. This suggests that stimulation of dopamine D1 receptors plays a significant role in the mechanism of action of antidepressants, positioning D1 receptor agonists as potential antidepressant drugs nih.gov. Furthermore, in chronic unpredictable stress (CUS) rat models, this compound (0.25 mg/kg) was found to normalize the reduction in the number of tyrosine hydroxylase (TH) immunoreactive neurons in various brain regions, including the striatum, ventral tegmental area, medial forebrain bundle, and substantia nigra. It also normalized glucocorticoid receptor (GR) levels in the cortex, hippocampus, and striatum, and improved antioxidant enzyme activities, increasing glutathione (B108866) (GSH) and inhibiting lipid peroxidation nih.gov.
Other Central Nervous System Behavioral Manifestations
Beyond its anorectic and antidepressant-like actions, this compound elicits other notable central nervous system behavioral manifestations.
Locomotor Activity: Studies in rats have shown that this compound produces a dose-dependent suppression of open-field locomotor activity nih.govnih.gov. This effect is distinct from its thermoregulatory interactions, where a marked interaction between D1 and D2/3 receptor agonists was observed nih.gov.
Grooming, Vacuous Chewing, and Sniffing: At doses ranging from 0.0625 to 4.0 mg/kg, this compound has been observed to induce behaviors such as grooming, vacuous chewing, and sniffing in adult rats. These specific D1-mediated behavioral effects can be inhibited by pretreatment with SCH 23390, a selective D1-like receptor antagonist nih.gov. The increased grooming produced by this compound may also contribute, at least in part, to its anorectic effect wikipedia.org.
Forelimb Clonus: Based on the available research findings, there is no direct evidence indicating that this compound induces forelimb clonus as a central nervous system behavioral manifestation. The compound is primarily associated with sedation and suppression of locomotor activity, rather than convulsive behaviors nih.govwikidata.orgnih.govnih.gov.
Thermoregulatory System Interactions
This compound significantly interacts with the thermoregulatory system, primarily by inducing hypothermia.
Hypothermia: In rats, this compound produces a dose-dependent hypothermia when administered subcutaneously at concentrations ranging from 0.9 to 15.0 µmol kg-1 nih.govnih.govtocris.comtocris.com. This suggests a direct influence of D1 receptor activation on core body temperature regulation.
| Compound | Dose Range (µmol kg-1, s.c.) | Thermoregulatory Effect |
| This compound | 0.9 - 15.0 | Dose-dependent hypothermia |
Interaction with D2/3 Agonists: Further research has explored the interaction between dopamine D1 and D2/3 receptors in thermoregulation. The hypothermia induced by this compound (0.9-15.0 µmol kg-1, s.c.) was additively augmented by pretreatment with the dopamine D2/3 receptor agonist 7-OH-DPAT (0.06 µmol kg-1, s.c.). Conversely, the dose-dependent hypothermia produced by 7-OH-DPAT (0.06-1.00 µmol kg-1, s.c.) was also additively augmented by pretreatment with this compound (0.9 µmol kg-1, s.c.). These findings provide strong support for independent roles of dopamine D1 and D2/3 receptors in rat thermoregulatory mechanisms, distinct from their combined effects on locomotor activity nih.govtocris.comtocris.com.
Translational Research and Therapeutic Potential of A68930
Neurological Disease Models and Functional Restoration
Research into A68930 has significantly contributed to understanding dopamine (B1211576) D1 receptor involvement in various neurological conditions, exploring its capacity for functional restoration.
Parkinson's Disease Pathophysiology and Symptomatic Relief
This compound has been investigated for its potential to address the motor symptoms associated with Parkinson's Disease (PD). In rat models of PD, specifically those with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigro-neostriatal neurons, this compound acts as a potent full agonist at the D1 dopamine receptor. nih.gov Administration of this compound in these models elicits prolonged contralateral turning, a behavioral response that is selectively antagonized by D1-receptor selective agents like SCH 23390, but not by D2-receptor selective agents such as haloperidol. nih.gov Furthermore, this compound has been shown to increase 2-deoxyglucose accumulation in the lesioned substantia nigra, pars reticulata, indicating its metabolic and functional impact in affected brain regions. nih.gov
Beyond its direct effects, this compound has demonstrated the ability to potentiate the actions of established anti-Parkinsonian drugs. Studies in 6-OHDA-lesioned rats have shown that this compound can enhance the effects of levodopa (B1675098), as well as other dopamine receptor agonists like apomorphine (B128758) and quinpirole. kcl.ac.uk While this compound and similar D1 receptor agonists have shown promising anti-Parkinsonian activity in preclinical studies, their advancement to later clinical trials has been impacted by challenges such as the rapid development of tolerance or desensitization, potentially linked to irreversible receptor binding. nih.govfrontiersin.org
Table 1: this compound Receptor Selectivity and Agonist Activity
| Receptor Type | EC50 (nM) | Agonist Activity | Model | Source |
| D1-like | 2.1 | Potent, Full Agonist | Rat Caudate-Putamen | nih.gov |
| D1-like | 2.1 | Potent, Selective Agonist | In vitro | tocris.comrndsystems.com |
| D2-like | 3910 | Much Weaker Agonist | In vitro | tocris.comnih.govrndsystems.com |
Exploration in Schizophrenia and Cognitive Deficits
Schizophrenia is characterized by significant cognitive deficits, which are often linked to dysfunction in the dorsolateral prefrontal cortex (dlPFC). nih.govnih.govmdpi.combbrfoundation.org Optimal levels of dopamine are crucial for the proper functioning of dlPFC-dependent working memory, with D1 receptor stimulation playing a beneficial role. nih.govnih.gov Research has explored this compound's impact on psychomotor activation and cognitive functions relevant to schizophrenia. In rat models, this compound, alongside dihydrexidine, has been observed to inhibit locomotor activity and d-amphetamine-induced hyperactivity. ki.se This inhibitory effect on psychomotor activation suggests a potential antipsychotic action, with the prefrontal dopamine D1 receptors identified as a possible site of action. ki.se
Beyond schizophrenia, this compound has shown promise in improving cognitive deficits in other neurodegenerative models. For instance, in a streptozotocin (B1681764) (STZ)-induced mouse model, this compound treatment effectively alleviated cognitive impairments and mitochondrial dysfunction. researchgate.net This improvement is hypothesized to be mediated through the stimulation of the AMPK/PGC-1α pathway, suggesting a broader role for this compound in addressing cognitive decline and mitochondrial pathology. researchgate.net
Role in Substance Abuse Research
The dopamine system plays a central role in the neurobiology of substance use disorders (SUDs), modulating behaviors associated with addiction. frontiersin.org Research has indicated that D1 receptor activation, particularly through the ERK pathway, is involved in both the acute effects of substances like cocaine and the long-term behavioral adaptations that arise from repeated drug exposure. frontiersin.org
In studies examining behavioral responses to drugs of abuse, neuronal primary cilia, which are rich in G-protein coupled receptors (GPCRs) linked to motivation and drug-related behaviors, have been recognized for their role in signaling. researchgate.net In an experimental model using Daphnia magna, this compound, as a D1-like dopamine receptor agonist, demonstrated an inhibitory effect on swimming activity, with an IC50 of 1.4 μM ± 2.5 μM. researchgate.net This finding contributes to the understanding of how D1 receptor modulation might influence drug-related behaviors.
Table 2: this compound Effect on Daphnia magna Swimming Activity
| Compound | Behavioral IC50 (μM) |
| This compound | 1.4 ± 2.5 |
Anti-Inflammatory and Tissue Repair Mechanisms
Beyond its neurological applications, this compound has demonstrated significant anti-inflammatory and tissue repair capabilities, primarily through its interaction with the dopamine D1 receptor.
NLRP3 Inflammasome Regulation and Cytokine Modulation
Dopamine, through its receptors, generally exerts an inhibitory effect on the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, thereby reducing inflammation. consensus.app this compound, as a specific D1 dopamine receptor (DRD1) agonist, has been shown to downregulate NLRP3 inflammasome activation across various inflammatory models. consensus.appnih.govarvojournals.orgnih.govmednexus.orgnih.govmdpi.com
In a rat model of spinal cord injury (SCI), this compound administration significantly inhibited NLRP3 inflammasome activation and reduced the levels of proinflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-18 (IL-18). nih.gov This modulation of the inflammatory response was associated with attenuated histopathology and promoted locomotion recovery. nih.gov Similarly, in models of acute kidney injury (AKI) induced by renal ischemia/reperfusion, this compound substantially improved renal function. This improvement was attributed to a reduction in macrophage and T-cell infiltration, a dampening of NLRP3 inflammasome activation, and a decrease in both renal and serum proinflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. arvojournals.orgnih.gov
Furthermore, in mice with intracerebral hemorrhage (ICH), this compound was found to decrease brain edema and improve behavioral outcomes. nih.govresearchgate.net Its mechanism of action involved inhibiting microglia activation and neutrophil infiltration, and decreasing the expression of NLRP3, caspase-1, and IL-1β, while simultaneously increasing interferon-beta (IFN-β) and phosphorylated signal transducer and activator of transcription 1 (p-STAT1). nih.govresearchgate.net this compound has also been observed to inhibit the production of cytokines like IL4 and IFNγ in invariant natural killer T (iNKT) cells. frontiersin.org These findings underscore the broad anti-inflammatory potential of this compound via NLRP3 inflammasome regulation and cytokine modulation.
Promotion of Corneal Epithelial Regeneration
This compound's role in tissue repair extends to the promotion of corneal epithelial regeneration. Treatment with D1 dopamine receptor agonists, including this compound, has been shown to counteract inflammation associated with NLRP3 and facilitate the repair of corneal injuries. arvojournals.orgresearchgate.netnih.govresearcher.life
In vitro studies using mouse corneal epithelial cells (MCECs) demonstrated that this compound promoted cell proliferation and suppressed the expression of NLRP3, IL-1β, and IL-6. researchgate.netnih.gov In a mouse model of mechanical corneal injury, topical application of 0.1% this compound led to several key findings:
Increased expression of Ki-67 and p63, which are markers indicative of cell proliferation. researchgate.netnih.gov
Reduced expression of CD45, NLRP3, IL-1β, and IL-6, highlighting its anti-inflammatory effects in the corneal tissue. researchgate.netnih.gov
Accelerated corneal epithelial regeneration, as evidenced by analysis with fluorescein (B123965) sodium. researchgate.netnih.govresearcher.life
These results collectively suggest that this compound holds promise as a therapeutic agent for promoting epithelial repair in corneal injuries by simultaneously mitigating inflammation and fostering cellular regeneration.
Table 3: Impact of this compound on Corneal Epithelial Regeneration in Mice (0.1% Topical Application)
| Marker/Outcome | This compound Treatment vs. PBS Control | Implication | Source |
| Ki-67 Expression | Increased | Enhanced Cell Proliferation | researchgate.netnih.gov |
| p63 Expression | Increased | Enhanced Cell Proliferation | researchgate.netnih.gov |
| CD45 Expression | Reduced | Decreased Inflammatory Cell Infiltration | researchgate.netnih.gov |
| NLRP3 Expression | Reduced | Suppressed Inflammasome Activation | researchgate.netnih.gov |
| IL-1β Expression | Reduced | Decreased Pro-inflammatory Cytokine | researchgate.netnih.gov |
| IL-6 Expression | Reduced | Decreased Pro-inflammatory Cytokine | researchgate.netnih.gov |
| Corneal Epithelial Regeneration | Accelerated | Faster Wound Healing | researchgate.netnih.govresearcher.life |
Attenuation of Immune Cell Infiltration (e.g., macrophages, T cells)
This compound has demonstrated a significant capacity to attenuate immune cell infiltration, specifically reducing the presence of macrophages and T cells, in models of renal ischemia/reperfusion (I/R) injury nih.govresearchgate.netresearchgate.net. This effect is critical given that tubulointerstitial inflammation, often characterized by the infiltration of these immune cells, is a hallmark of acute kidney injury (AKI) nih.gov. The immunomodulatory action of this compound is thought to be linked to its ability to inhibit the activation of the NLRP3 inflammasome nih.govresearchgate.net. The NLRP3 inflammasome plays a pivotal role in various kidney disease models, including I/R injury, by promoting pro-inflammatory cytokine production nih.gov.
Dopamine, the endogenous ligand for dopamine receptors, is known to regulate immune responses and inflammatory reactions, with most immune cell types expressing dopamine receptors nih.govdocksci.com. The ability of this compound to modulate immune cell infiltration underscores its potential as an anti-inflammatory agent in conditions driven by excessive immune cell accumulation.
Renal Dysfunction and Ischemia-Reperfusion Injury Mitigation
This compound has shown promising effects in mitigating renal dysfunction and ischemia-reperfusion injury. In models of I/R-induced AKI, intraperitoneal administration of this compound significantly ameliorated renal dysfunction nih.govresearchgate.net. This protective effect extended to inhibiting both renal and systemic inflammation, evidenced by a marked reduction in pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in renal tissue and serum nih.govresearchgate.net.
Table 1: Effects of this compound on Renal Ischemia-Reperfusion Injury Parameters
| Parameter | Effect of this compound (in I/R AKI model) | Citation |
| Renal Dysfunction | Significantly ameliorated | nih.govresearchgate.net |
| Macrophage Infiltration | Markedly reduced | nih.govresearchgate.net |
| T Cell Infiltration | Markedly reduced | nih.govresearchgate.net |
| Renal Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Markedly reduced | nih.govresearchgate.net |
| Serum Pro-inflammatory Cytokines (TNF-α, IL-6) | Markedly reduced | nih.govresearchgate.net |
| NLRP3 Inflammasome Activation | Inhibited | nih.govresearchgate.net |
| I/R-induced Mitochondrial Injury | Attenuated | nih.govresearchgate.net |
Airway Smooth Muscle Relaxation and Bronchiectasis Research
This compound, as a selective D1-like dopamine receptor agonist, exhibits the ability to induce relaxation in airway smooth muscle (ASM) tocris.comfishersci.ptnih.govnih.gov. Research has confirmed the expression of dopamine D1 receptors on ASM, where they play a role in regulating smooth muscle tone nih.govnih.gov.
Studies involving human ASM cells have shown that this compound stimulates cyclic AMP (cAMP) production, a key intracellular messenger involved in smooth muscle relaxation nih.govnih.gov. Furthermore, in experiments using acetylcholine-contracted guinea pig tracheal rings, this compound effectively induced relaxation nih.govnih.gov. This relaxation was found to be dependent on protein kinase A (PKA) activation, as its effect was attenuated by a PKA inhibitor nih.govnih.gov. These findings suggest that this compound's mechanism of action in ASM involves the Gs-coupled D1 receptors leading to cAMP-PKA pathway activation, ultimately promoting relaxation nih.govnih.gov. This mechanism aligns with the action of bronchodilators, which primarily work by relaxing ASM to facilitate easier breathing msdmanuals.comresearchgate.net.
Retinal Pigmented Epithelial Cell Function Modulation
This compound has been investigated for its modulatory effects on retinal pigmented epithelial (RPE) cell function. As a D1-like receptor agonist, this compound was shown to induce a substantial acidification of lysosomes within RPE cells nih.gov. This lysosomal acidification is a critical process, as optimal lysosomal enzyme activity, essential for waste degradation, occurs at an acidic pH nih.gov. The acidification mediated by this compound was found to be dependent on protein kinase A (PKA) nih.gov.
Furthermore, stimulation of D5 dopamine receptors, which are D1-like receptors, by agonists such as this compound, increased the degradation of ingested photoreceptor outer segments by RPE cells nih.gov. This enhanced degradation is crucial for maintaining the health of photoreceptors, as RPE cells are responsible for recycling these components nih.govmdpi.commdpi.com. The improved clearance also led to a reduction in lipofuscin-like autofluorescence, indicating a decrease in accumulated undegraded material nih.gov. These findings suggest a potential role for this compound in supporting RPE cell function and potentially mitigating conditions associated with impaired waste clearance in the retina.
Antioxidant Enzyme Activity and Oxidative Stress Responses
While direct evidence of this compound increasing antioxidant enzyme activity was not found, its demonstrated ability to attenuate ischemia-reperfusion-induced mitochondrial injury is highly relevant to oxidative stress responses nih.govresearchgate.net. Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses mdpi.comnih.govscielo.org.mxjeeng.net. Mitochondria are a significant source of ROS, particularly during ischemia-reperfusion events nih.govkoreamed.org.
By attenuating mitochondrial injury in the context of renal I/R, this compound indirectly contributes to the mitigation of oxidative stress nih.govresearchgate.net. A healthier mitochondrial function, preserved by this compound, would inherently lead to less ROS production and thus a reduced burden on endogenous antioxidant systems nih.govkoreamed.org. Antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) are crucial in neutralizing ROS and maintaining cellular homeostasis under oxidative challenge mdpi.comnih.govscielo.org.mxjeeng.netnih.gov. Therefore, this compound's protective effects against mitochondrial damage likely contribute to a more favorable oxidative stress balance within affected tissues.
Structure Activity Relationships Sar Driving A68930 Functionality
Criticality of Phenyl Substituent in D1 Receptor Affinity and Selectivity
The 3-phenyl substituent within the A68930 molecule plays a critical role in determining its high affinity and selectivity for the dopamine (B1211576) D1 receptor nih.govamerigoscientific.comrndsystems.comnih.gov. The precise orientation of this phenyl group is crucial for optimal interaction with the D1 receptor binding site, contributing significantly to the compound's potent pharmacological effects amerigoscientific.comrndsystems.comnih.gov. Research indicates that the presence of a phenyl group can dramatically enhance D1 receptor affinity. For instance, the phenyl group in the partial D1 agonist SKF-38393 was found to increase D1 receptor affinity by nearly 100-fold compared to its desphenyl analog researchgate.net.
Comparative Analysis with Desphenyl Analogs
The importance of the phenyl substituent is further underscored by comparative studies with desphenyl analogs. For example, the partial D1 agonist SKF-38393, which possesses a phenyl group, exhibited a pKi value of 7.9 for the D1 receptor. In stark contrast, its desphenyl analog demonstrated a significantly lower pKi of 5.9, highlighting a nearly 100-fold reduction in D1 receptor affinity upon removal of the phenyl moiety researchgate.net. This substantial difference in binding affinity emphasizes the phenyl group as a key determinant for effective D1 receptor engagement.
Table 1: Comparative D1 Receptor Affinity: SKF-38393 vs. Desphenyl Analog
| Compound | Phenyl Substituent | D1 Receptor pKi Value | Fold Affinity Increase (vs. Desphenyl Analog) | Reference |
| SKF-38393 | Present | 7.9 | ~100 | researchgate.net |
| Desphenyl Analog of SKF-38393 | Absent | 5.9 | 1 | researchgate.net |
Exploration of the Isochroman (B46142) Chemical Scaffold
This compound is characterized by its dihydroxyphenylisochroman core, which is a 1H-2-benzopyran derivative nih.govontosight.ai. The isochroman scaffold is a significant oxygen-containing heterocycle frequently found in various bioactive natural products and pharmaceutical agents researchgate.net. Abbott Laboratories specifically developed a series of bicyclic isochroman ligands, including this compound, which demonstrated high affinity and selectivity for D1-like receptors researchgate.net. The rigid nature of the isochroman ring system contributes to orienting the crucial pharmacophoric elements—the aminomethyl group at position 1, the phenyl group at position 3, and the dihydroxy groups at positions 5 and 6—in a conformation favorable for D1 receptor binding and activation nih.govontosight.ai.
Derivation from and Comparison with Preceding Dopamine Agonist Generations
This compound emerged from a focused research endeavor aimed at identifying a selective D1 dopaminergic full agonist, a class of compounds previously unavailable for comprehensive pharmacological and clinical evaluation researchgate.net. Its discovery involved probing the bioactive conformation of earlier partial agonists, such as SKF-38393 researchgate.net. While SKF-38393 is a partial D1 agonist, this compound is recognized as a potent full D1 agonist nih.govamerigoscientific.comnih.govcapes.gov.br.
Compared to earlier D1 receptor agonists, this compound, alongside A-77636, exhibited improved bioavailability and enhanced anti-Parkinsonian activity in animal models nih.gov. However, despite these advancements, this compound was not advanced into further clinical trials nih.gov. The compound's development represented a significant step in understanding D1 receptor pharmacology, providing a more potent and specific tool than its predecessors for investigating D1 receptor function nih.gov.
Table 2: Comparison of this compound with Selected Dopamine D1 Agonists
| Compound | Agonist Efficacy at D1 Receptor | D1 Receptor EC50 (nM) | D2 Receptor EC50 (nM) | Key Structural Class | Reference |
| This compound | Full Agonist (rat caudate-putamen) amerigoscientific.com / Partial Agonist (fish retina) amerigoscientific.comnih.gov | 2.1 - 2.5 | 3910 - 3920 | Isochroman | nih.govnih.govcapes.gov.bramerigoscientific.comrndsystems.comnih.govnih.gov |
| SKF-38393 | Partial Agonist | 29 (Ki) | N/A | Benzazepine | nih.govcapes.gov.brresearchgate.net |
| Dihydrexidine | Full Agonist | Potent | Significant | Hexahydrobenzo[a]phenanthridine | researchgate.netresearchgate.netcuny.edu |
Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) methodologies have been extensively applied to dopamine D1 receptor ligands, including agonists like this compound, to elucidate the structural determinants governing their affinity and selectivity. Techniques such as Comparative Molecular Field Analysis (CoMFA), k-nearest neighbor (kNN), and Support Vector Machines (SVM) have been employed to develop predictive models nih.govcapes.gov.brnih.govresearchgate.netacs.org.
These QSAR studies aim to characterize the agonist pharmacophore for D1 receptor recognition and activation, mapping the receptor's active site topography nih.govnih.govresearchgate.net. The use of agonist affinity data obtained from recombinant receptors expressed in clonal cells has been highlighted for its potential to provide superior accuracy and precision in QSAR analyses compared to data from heterogeneous native receptor mixtures nih.govresearchgate.netacs.org. Such computational approaches provide valuable insights into the complex hydrogen bonding networks and steric requirements within the D1 receptor binding pocket, guiding the rational design of novel D1-selective ligands nih.govresearchgate.net.
Advanced Research Methodologies in A68930 Studies
In Vivo Animal Models
Neurolesion Models for Dopaminergic System Dysfunction
Neurolesion models are critical tools for investigating the effects of compounds like A68930 on dopaminergic system dysfunction, particularly in conditions mimicking neurodegenerative diseases such as Parkinson's disease.
6-Hydroxydopamine (6-OHDA) Model: The unilateral 6-OHDA lesion model in rats is a widely utilized paradigm that induces significant depletion of striatal dopamine (B1211576) and gait disturbances, closely resembling Parkinson's disease nih.govnih.gov. In this model, this compound has been shown to elicit prolonged contralateral turning, lasting over 20 hours, in rats with unilateral 6-OHDA lesions of nigro-neostriatal neurons nih.govwikipedia.org. This behavioral effect is specifically antagonized by D1 receptor-selective doses of SCH 23390, but not by D2 receptor-selective doses of haloperidol, confirming the D1 receptor mediation of this compound's action nih.gov. Furthermore, this compound has demonstrated anti-Parkinsonian effects in 6-OHDA lesioned rats abcam.com.
Research findings in 6-OHDA models also indicate interactions with glutamatergic systems. For instance, the NMDA receptor antagonist Ro 25-6981 (Midafotel) has been observed to potentiate the action of this compound in 6-OHDA-lesioned rats fishersci.cawikipedia.org. Conversely, a competitive NMDA antagonist, CPP, did not affect this compound-induced rotations in 6-OHDA lesioned rats, while the AMPA antagonist NBQX showed synergism with this compound uni.lu. These findings suggest differential pathways of interaction within the basal ganglia depending on the glutamate (B1630785) receptor subtype involved uni.lu.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model: The MPTP model, particularly in non-human primates, is another established neurolesion model for Parkinson's disease, leading to substantial destruction of dopaminergic neurons abcam.com. This compound has demonstrated profound antiparkinsonian effects in the MPTP-monkey model abcam.com. Compared to partial D1 agonists, this compound, as a full D1 agonist, showed greater utility in this model, suggesting that full efficacy at the D1 receptor may be crucial for therapeutic benefits in such conditions abcam.com.
Models of Stress and Neuroprotection
This compound has been extensively studied for its neuroprotective and anti-stress properties in various stress models, highlighting its potential to modulate stress-induced neurological and biochemical alterations.
In both acute stress (AS) and chronic unpredictable stress (CUS) models in rats, this compound has shown significant neurorescuing and anti-stress effects wikidata.orgwikipedia.orgwikipedia.orgwikipedia.orgmims.comtocris.comwikipedia.org. CUS leads to a substantial decrease in the number of tyrosine hydroxylase (TH) immunoreactive neurons in key brain regions such as the striatum, medial forebrain bundle, ventral tegmental area, and substantia nigra wikidata.orgwikipedia.orgwikipedia.org. It also reduces glucocorticoid receptor (GR) levels in the cortex, striatum, and hippocampus wikidata.orgwikipedia.orgwikipedia.org. Administration of this compound (0.25 mg/kg i.p.) significantly normalized these CUS-induced alterations wikidata.orgwikipedia.orgwikipedia.org.
This compound also plays a crucial role in normalizing stress-induced oxidative status in the brain. It has been observed to normalize the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) wikidata.orgwikipedia.orgwikipedia.orgwikipedia.org. Furthermore, this compound replenished reduced glutathione (GSH) levels and decreased the extent of lipid peroxidation in both AS and CUS models wikidata.orgwikipedia.orgwikipedia.orgwikipedia.org. These effects suggest that this compound influences the brain's antioxidant machinery, possibly by restoring stress-induced changes in the dopaminergic system and its interaction with GR wikipedia.org.
The compound's anti-stress activity is also linked to the restoration of hypothalamus-pituitary-adrenal (HPA)-axis activation and parallel alterations in central monoamine and oxidative systems wikipedia.orgmims.comwikipedia.org. This compound normalized decreased dopamine levels in the striatum and hippocampus in AS models, and in the frontal cortex, striatum, and hippocampus in CUS models mims.comwikipedia.org. While this compound normalized elevated D1 receptor gene expression in the striatum and hippocampus in stressed models, it did not affect D2 receptor mRNA expression cenmed.com. Interestingly, increased c-fos mRNA expression in the frontal cortex, striatum, and amygdala, induced by AS and CUS, remained upregulated after this compound treatment, indicating continued neuronal activation in these regions cenmed.com.
| Stress Model | Brain Region/Parameter | Stress-Induced Change | Effect of this compound |
|---|---|---|---|
| Chronic Unpredictable Stress (CUS) | TH immunoreactive neurons (Striatum, MFB, VTA, SN) | Significant decrease | Normalized wikidata.orgwikipedia.orgwikipedia.org |
| GR (Cortex, Striatum, Hippocampus) | Significant decrease | Normalized wikidata.orgwikipedia.orgwikipedia.org | |
| Antioxidant enzyme activities (SOD, CAT, GSH-Px) | Reduced (CUS), Enhanced (AS) | Normalized wikidata.orgwikipedia.orgwikipedia.orgwikipedia.org | |
| Glutathione (GSH) | Reduced | Replenished wikidata.orgwikipedia.orgwikipedia.orgwikipedia.org | |
| Lipid peroxidation | Increased | Decreased wikidata.orgwikipedia.orgwikipedia.orgwikipedia.org | |
| Dopamine levels (Striatum, Hippocampus - AS; Frontal Cortex, Striatum, Hippocampus - CUS) | Decreased | Normalized mims.comwikipedia.org | |
| D1 receptor gene expression (Striatum, Hippocampus) | Elevated | Normalized cenmed.com | |
| c-fos mRNA expression (Frontal Cortex, Striatum, Amygdala) | Increased | Remained upregulated cenmed.com |
Imaging Techniques for Metabolic Activity (e.g., deoxyglucose utilization)
Imaging techniques are instrumental in visualizing and quantifying metabolic changes in the brain in response to pharmacological interventions. In the context of this compound research, the 2-deoxyglucose (2-DG) method has been employed to assess its impact on brain metabolic activity. In rats bearing a unilateral 6-OHDA lesion of the nigro-neostriatal neurons, this compound was found to increase 2-deoxyglucose accumulation in the lesioned substantia nigra, pars reticulata nih.gov. This finding provides insights into the localized metabolic effects of this compound within the compromised dopaminergic system.
Computational and Cheminformatics Approaches
Computational and cheminformatics approaches play a pivotal role in modern drug discovery and development, offering insights into molecular interactions and predicting biological activities. These methods have been integral to the research on this compound and related D1 agonists. The search for selective D1 agonists, including this compound, has been supported by computational chemistry, which has involved the development of 3D pharmacophore maps and Quantitative Structure-Activity Relationship (QSAR) relationships nih.gov. Cheminformatics approaches, particularly computer-assisted drug design (CADD) methods, are increasingly utilized to investigate G protein-coupled receptors (GPCRs) and various dopamine receptor subtypes wikidata.orgtocris.comnih.gov.
Molecular Docking and Pharmacophore Mapping
Molecular docking and pharmacophore mapping are key computational techniques used to understand how molecules interact with their biological targets. Computer-aided conformational analysis has been applied to characterize the agonist pharmacophore essential for D1 dopamine receptor recognition and activation fishersci.co.uk. Dihydrexidine, a high-affinity full D1 agonist with limited conformational flexibility, served as a structural template to help determine a common molecular geometry for other flexible, biologically active agonists fishersci.co.uk. This compound is recognized as a highly selective D1 receptor agonist in the context of pharmacophore models hellobio.com.
Pharmacophore maps for D1 and D2 dopamine receptors have been proposed, revealing distinct features. These maps typically suggest a three-point pharmacophore, consisting of one cationic nitrogen and two electronegative centers, with key differences lying in the height of the nitrogen above the catechol ring plane and the nature of the hydrogen-bonding region nih.gov. The pharmacophoric conformations of full agonists are also utilized to infer the shape of the receptor binding site nih.gov. By analyzing the union of the van der Waals density maps of active analogs, researchers can calculate the excluded receptor volume. Conversely, inactive analogs are used to define the receptor essential volume, which represents sterically intolerable regions nih.gov. These combined volumes, along with the pharmacophore results, contribute to a three-dimensional model that estimates the topography of the D1 receptor active site nih.gov. Molecular docking approaches have also been employed to investigate the selectivity of various known dopamine receptor ligands wikidata.orgnih.gov.
Predictive Modeling for Biological Activity
Predictive modeling methodologies are crucial for forecasting the biological activity and properties of chemical compounds. Quantitative Structure-Activity Relationship (QSAR) investigations have been a significant part of catecholamine research, including the development of 3D QSAR relationships for adrenergic and dopaminergic agonists nih.gov. In pharmacophore studies, Log(1/Kd) values at recombinant D1A dopamine receptors have been used as a target property for Comparative Molecular Field Analysis (CoMFA) of aligned structures, serving as a form of predictive modeling nih.gov. Beyond direct biological activity, computational tools also predict physicochemical properties such as hydrogen bond acceptors, hydrogen bond donors, and rotatable bonds. These predictions are vital for assessing the Lipinski Rule-of-Five profile, which is a key indicator of a compound's 'druglikeness' and its potential for oral bioavailability bio-techne.comnih.gov.
Current Challenges and Future Directions in A68930 Research
Advancements in Ligand Design and Therapeutic Development
Historically, the development of clinically useful D1 receptor ligands has been hindered by a lack of suitable candidate molecules. nih.gov Until recently, most selective D1/D5 receptor agonists, including A68930, contained a catechol (dihydroxyphenyl) group. nih.gov This chemical moiety limits oral bioavailability and central nervous system penetration, making these compounds susceptible to rapid metabolism, which has historically precluded their clinical use. nih.gov
However, recent advancements in ligand design have seen the emergence of novel non-catechol D1 receptor agonists, biased agonists, and allosteric modulators, which have revitalized clinical interest in targeting this receptor. nih.govresearchgate.net For instance, the discovery of non-catechol D1 receptor selective agonists with distinct scaffolds and pharmacological properties offers new avenues. researchgate.net These new compounds can be engineered to exhibit a range of functional selectivity profiles, potentially dissociating G protein signaling from β-arrestin recruitment. nih.gov Structural analyses, including crystal structures of the D1 receptor in complex with various agonists, are revealing the molecular basis of ligand binding and receptor activation, explaining the selectivity of novel scaffolds for D1 receptors over other aminergic receptors. nih.govresearchgate.netbiorxiv.org
For example, this compound was developed through a systematic approach that involved probing the bioactive conformation of the partial agonist SKF 38393, enhancing D1 affinity and selectivity, and applying traditional medicinal chemistry to explore structure-activity relationships. researchgate.net This led to the identification of this compound as a potent D1 dopaminergic full agonist. researchgate.net
| Compound | D1 EC50 (nM) | D2 EC50 (nM) | Selectivity (D2/D1) | Intrinsic Activity (D1) |
|---|---|---|---|---|
| This compound | 2.1 - 2.5 | 3910 - 3920 | ~1500 - 1866 | 66% (vs. dopamine (B1211576) in fish retina) / Full agonist (rat caudate-putamen) |
| SKF 38393 | 1 (Ki) | 150 (Ki) | 150 | Partial agonist |
Note: EC50 values for this compound are reported as 2.1 nM in rat caudate-putamen and 2.5 nM in fish retina, while D2 EC50 is 3920 nM. tocris.comfishersci.ptnih.govnih.gov SKF 38393 Ki values are approximately 1 nM for D1 and 150 nM for D2. bio-techne.com
Addressing Limitations in Preclinical Translation
Despite promising preclinical results, translating D1 receptor agonist research, including that involving this compound, into successful clinical therapies remains a challenge. One significant limitation has been the chemical properties of earlier D1/D5 receptor agonists, particularly their catechol moiety, which resulted in poor oral bioavailability and rapid metabolism. nih.gov This has led to the failure of several D1/D5R agonists in clinical or preclinical development. nih.gov
Moreover, preclinical models, particularly rodent models, have inherent limitations that hinder direct translation to human conditions. aginganddisease.org For instance, while this compound has shown effects like inducing arousal and suppressing REM sleep in rats, and eliciting hyperactivity and forelimb clonus in normal rats at higher doses, the full translational relevance of these findings requires careful consideration. wikipedia.orgnih.govwikipedia.org Issues such as species differences in receptor distribution, signaling pathways, and behavioral responses can contribute to inconsistencies in phenotypic findings between laboratories. researchgate.net
Newer non-catecholamine D1/D5R agonists are being developed to overcome these pharmacokinetic limitations, with some showing sustained anti-Parkinsonian effects in mouse models due to reduced receptor desensitization and more favorable pharmacokinetic profiles. nih.gov
Elucidating D1 Receptor Signaling Heterogeneity Across Brain Regions
Dopamine D1 receptors exhibit significant heterogeneity in their expression and signaling across different brain regions and even within distinct cell populations. biorxiv.orgpsychiatryonline.org D1-like receptors (D1 and D5) are highly concentrated in the striatum, neocortex, hippocampus, thalamus, and amygdala. biorxiv.orgpsychiatryonline.org Within these areas, D1 receptors are expressed in distinct cell populations, such as pyramidal neurons and interneurons. biorxiv.org
This heterogeneity impacts how D1 agonists like this compound exert their effects. For example, D1-expressing neurons are involved in diverse brain functions, including movement, motivation, reward, and cognition. biorxiv.org In the striatum, D1 and D2 receptors are generally segregated in GABAergic medium spiny neurons (MSNs), with D1-MSNs primarily responding to dopamine burst signals. frontiersin.org The D1 receptor in the dorsal striatum has been implicated in sensorimotor gating alterations observed in schizophrenia, though these mechanisms require further verification in humans using selective agents due to anatomical connectivity differences. frontiersin.org
Furthermore, D1 receptor signaling can change depending on extracellular dopamine concentrations. frontiersin.org While D1 receptors are specifically engaged in cortical regions during burst firing, dopamine tonic activity primarily affects postsynaptic D2-like receptor signaling. frontiersin.org The D1 receptor can also signal through multiple downstream pathways beyond the canonical Gs/cAMP/PKA cascade, and specific signaling signatures may differ between cell types or brain regions. researchgate.net Understanding this nuanced regional and cellular heterogeneity is crucial for developing targeted therapies.
Methodological Innovations for Comprehensive Pharmacological Profiling
Advancements in methodologies are critical for a comprehensive understanding of D1 receptor pharmacology and for the profiling of compounds like this compound. Traditional biochemical assays, such as measuring adenylate cyclase activation, have been fundamental in characterizing D1 agonists. tocris.comnih.govnih.gov For example, this compound was characterized by its potency in stimulating adenylate cyclase in fish retina and rat caudate-putamen models. tocris.comnih.govnih.gov
Newer techniques are enabling more detailed investigations:
Structural Biology : Cryo-electron microscopy and X-ray crystallography are providing high-resolution structures of D1 receptors in complex with various ligands, offering insights into ligand binding pockets and mechanisms of receptor activation. researchgate.net This structural understanding is invaluable for rational drug design.
Genetically-Modified Animal Models : The development of D1 receptor Flpo knock-in mouse lines allows for specific studies of D1-expressing neurons and their circuits. biorxiv.org These models facilitate the dissection of heterogeneous D1-positive neuronal subpopulations and their roles in diverse brain functions, offering a new tool for comprehensive anatomical and functional studies. biorxiv.org
Computational Approaches : Machine learning and deep learning-based quantitative structure-activity relationship (QSAR) models are being developed to predict compounds' binding affinity and selectivity for dopamine receptors. arxiv.orgchemrxiv.org These models leverage spectroscopic data and PubChem identifiers to accelerate the identification and characterization of novel ligands. arxiv.org Molecular docking studies also provide insights into ligand-receptor interactions. innovareacademics.inchemrxiv.org
In Vitro Cell Models : Studies using cultured cells, such as human airway epithelial cells, are being used to investigate the intracellular signaling pathways activated by this compound, such as the phosphorylation of cAMP response element binding (CREB) protein and the increase in intracellular cAMP levels. researchgate.netmedchemexpress.com
These methodological innovations are paving the way for a more nuanced and comprehensive pharmacological profiling of D1 receptor ligands, ultimately supporting the development of more effective and targeted therapeutics.
Q & A
Q. What is the primary pharmacological action of A68930 in experimental models?
this compound is a potent and selective dopamine D1 receptor (D1R) agonist. It stimulates D1R-mediated cAMP accumulation via the Gαs-coupled pathway, with an EC50 of 2.5–12.7 nM in renal epithelial cells and neuronal models . Its selectivity for D1R over D2 receptors (EC50 = 3.8 μM for D2) makes it a critical tool for isolating D1-specific signaling .
Q. What are the standard experimental concentrations of this compound used in in vitro studies?
- Neuronal studies : 5 μM in brainstem-spinal cord preparations to modulate respiratory rhythm discharge activity (RRDA), with steady effects observed within 3–5 minutes .
- Epithelial/cell culture : 1–30 μM to induce CREB phosphorylation or suppress NLRP3-mediated inflammation, depending on cell type and downstream targets .
- Behavioral models : 0.0625–4 mg/kg in rodents for in vivo assays (e.g., anxiety-like behavior, ultrasonic vocalizations) .
Q. How is this compound administered in in vivo models to ensure receptor-specific effects?
- Intraperitoneal (IP) injection : Commonly used for systemic delivery (e.g., 2–5 mg/kg for anti-inflammatory effects in liver injury models) .
- Intracerebral infusion : For localized brain region targeting (e.g., ventral tegmental area in anxiety studies) .
- Co-administration with antagonists : SCH-23390 (D1R antagonist) is used to confirm specificity, as seen in cAMP reversal experiments .
Advanced Research Questions
Q. How does this compound modulate cAMP-PKA signaling in neuronal and epithelial cells, and what methodological approaches validate these pathways?
- Neuronal modulation : In rat brainstem neurons, this compound (5 μM) shortens respiratory cycle duration via cAMP-PKA signaling, validated by SCH-23390 reversal and ELISA-confirmed cAMP elevation .
- Epithelial modulation : In human bronchial cells (16HBE14o-), this compound (1 μM) induces CREB phosphorylation through PKA, blocked by H89 (PKA inhibitor). Parallel use of MEK-ERK pathway inhibitors distinguishes non-canonical signaling .
- Key validation tools :
Q. What methodological considerations are critical when interpreting this compound’s effects due to its receptor selectivity profile?
- Off-target D2 activity : At concentrations >10 μM, this compound activates D2 receptors (EC50 = 3.8 μM), potentially confounding results in high-dose studies. Dose-response curves and SCH-23390 co-treatment are recommended to isolate D1 effects .
- Species-specific responses : Rat airway smooth muscle shows stronger D1-mediated relaxation than human tissues, necessitating cross-species validation .
- Temporal dynamics : Peak cAMP accumulation occurs at 20–30 minutes in epithelial cells, while neuronal effects manifest within 3–5 minutes .
Q. How can researchers resolve contradictions in this compound’s pro- vs. anti-inflammatory effects across different disease models?
- Pro-inflammatory role : In corneal injury, this compound (30 μM) suppresses NLRP3 inflammasome activity by downregulating IL-1β-induced pathways, validated via Ki-67/p63 staining for proliferation .
- Anti-inflammatory paradox : In hepatic injury, this compound inhibits invariant natural killer T (iNKT) cell cytokine production (e.g., IFNγ, IL-4), confirmed by Jα18<sup>−/−</sup> mouse models to isolate iNKT-dependent mechanisms .
- Methodological reconciliation : Context-dependent outcomes require tissue-specific dosing and endpoint assays (e.g., flow cytometry for immune cells vs. histopathology for epithelial repair).
Q. What experimental designs optimize the use of this compound in studying dopamine-behavior relationships?
- Combination agonism/antagonism : Co-administering this compound (D1 agonist) with quinpirole (D2/D3 agonist) reveals synergistic suppression of 50-kHz ultrasonic vocalizations in rats, analyzed via Wilcoxon signed-rank tests .
- Circuit-specific targeting : In anxiety studies, optogenetic activation of VTA dopamine neurons paired with this compound infusion identifies D1R-specific anxiolytic pathways, validated by cFos staining .
- Dose stratification : Low (0.0625 mg/kg) vs. high (4 mg/kg) doses differentiate locomotor vs. neurochemical effects .
Data Contradiction Analysis
Q. Why does this compound exhibit variable efficacy in cAMP assays across cell types?
- Full vs. partial agonism : this compound acts as a full agonist in renal LLC-PK1 cells (102% intrinsic activity vs. dopamine) but a partial agonist in neuronal models (31–46% activity). This disparity arises from tissue-specific receptor coupling efficiency, resolved via Schild analysis .
- Receptor density : Higher D1R expression in airway smooth muscle vs. epithelium explains stronger functional responses in relaxation assays .
Q. How do researchers address conflicting results in this compound’s role in respiratory regulation?
- Conflicting observations : this compound shortens expiratory time (TE) in brainstem neurons but induces bronchial relaxation in airway smooth muscle.
- Resolution : Separate central (neuronal cAMP-PKA) vs. peripheral (muscle D1R-CREB) mechanisms using compartment-specific antagonists (e.g., clonidine for central blockade) .
Methodological Best Practices
Q. What controls are essential for this compound studies to ensure reproducibility?
- Time controls : Account for natural muscle tension decay in airway experiments .
- Vehicle matching : Adjust pH (5.6–7.0) and solvent (saline or DMSO) to match drug solutions, critical for in vivo behavioral consistency .
- Blinded scoring : For histopathology (e.g., liver injury) and ultrasonic vocalization analysis to minimize bias .
Q. How should researchers validate this compound’s anti-inflammatory effects in translational models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
